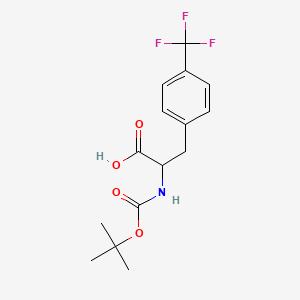

N-Boc-4-(trifluoromethyl)-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCCWNHCHCWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373574 | |

| Record name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167496-29-9, 82317-83-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167496-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Boc 4 Trifluoromethyl Dl Phenylalanine and Its Enantiomers

Racemic Synthetic Routes to Trifluoromethylated Phenylalanine Derivatives

The preparation of the racemic form of 4-(trifluoromethyl)phenylalanine serves as a crucial starting point, often preceding the introduction of the N-Boc protecting group or resolution into individual enantiomers. Several robust methods have been established for this purpose.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming the crucial carbon-carbon bond between the alanine (B10760859) backbone and the 4-(trifluoromethyl)phenyl ring. nbinno.comnih.gov The Negishi cross-coupling, in particular, has proven effective for this transformation. nih.govnih.govnih.gov This method typically involves the reaction of an organozinc reagent derived from a protected alanine, such as a zinc homoenolate of iodoalanine, with an aryl halide like 4-(trifluoromethyl)bromobenzene. nih.gov The reaction is catalyzed by a palladium(0) complex, offering a direct and convenient route to the protected fluorinated phenylalanine analogue. nih.gov

A key advantage of this methodology is its functional group tolerance and the relatively mild reaction conditions required. researchgate.netsigmaaldrich.com The general approach allows for the precise installation of the trifluoromethylphenyl moiety, making it a cornerstone in the synthesis of this class of compounds. nbinno.com

Table 1: Key Features of Palladium-Catalyzed Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Negishi Cross-Coupling |

| Key Reactants | Protected iodoalanine derivative (organozinc), 4-(Trifluoromethyl)aryl halide |

| Catalyst | Palladium(0) complex |

| Primary Bond Formed | Aryl-α-carbon bond of the amino acid |

| Advantages | Direct preparation, good functional group tolerance, precise installation of the aryl group. nbinno.comnih.gov |

The Erlenmeyer-Plöchl azlactone synthesis is a classical method for preparing α-amino acids. wikipedia.orgyoutube.com The process begins with the cyclization of an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731) (azlactone). wikipedia.orgucd.ie This intermediate then undergoes a Perkin condensation with an aromatic aldehyde—in this case, 4-(trifluoromethyl)benzaldehyde (B58038). beilstein-journals.orgmodernscientificpress.com

The resulting arylidene azlactone is a key intermediate. Subsequent reduction of the double bond and hydrolysis of the azlactone ring and the N-acyl group yields the desired racemic 4-(trifluoromethyl)phenylalanine. wikipedia.org While a traditional method, its reliability and the accessibility of the starting materials ensure its continued relevance. uctm.edu

Transamination reactions, a fundamental process in biological amino acid metabolism, can be adapted for chemical synthesis. wikipedia.orgyoutube.com This approach involves the transfer of an amino group from a donor molecule to an α-keto acid. youtube.com For the synthesis of 4-(trifluoromethyl)phenylalanine, the corresponding α-keto acid, 4-(trifluoromethyl)phenylpyruvic acid, is used as the amino group acceptor. nih.gov

The reaction can be carried out using various amino group donors and is often catalyzed by pyridoxal-5'-phosphate (PLP) or metal ions like Zn(II). nih.govyoutube.com For instance, the reaction between the sodium salt of 4-(trifluoromethyl)phenylpyruvic acid and a chiral pyridinophane in the presence of zinc acetate (B1210297) can produce the desired amino acid. nih.gov While this specific example can yield modest enantiomeric excesses, racemic versions are readily achievable. nih.gov This biomimetic approach offers a direct route from a keto-acid precursor to the final amino acid. nih.gov

The alkylation of glycine (B1666218) equivalents is a widely used and effective strategy for the synthesis of α-amino acids. researchgate.net This method utilizes a glycine derivative where the α-carbon has been rendered nucleophilic, allowing it to react with an electrophile. A common approach involves the use of a glycine Schiff base, such as the benzophenone (B1666685) imine of a glycine ester. nih.gov Deprotonation of this imine with a strong base generates a stabilized carbanion that can be alkylated with an electrophilic source of the 4-(trifluoromethyl)benzyl group, such as 4-(trifluoromethyl)benzyl bromide. nih.gov

Subsequent hydrolysis of the imine and ester groups affords the target amino acid. nih.gov Another variation employs a chiral Ni(II) complex of glycine, which can be alkylated with fluorine-containing benzyl (B1604629) chlorides, followed by hydrolysis to release the amino acid. nih.gov These methods are versatile and can be adapted for asymmetric synthesis by using chiral phase-transfer catalysts or chiral auxiliaries. nih.govorganic-chemistry.org

Instead of introducing the entire trifluoromethylphenyl group at once, some strategies involve the direct nucleophilic trifluoromethylation of a suitable precursor. nih.gov This is often accomplished using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent, in the presence of a fluoride (B91410) catalyst. nih.gov

For example, a synthetic route could begin with a benzaldehyde (B42025) derivative which is then subjected to nucleophilic trifluoromethylation to form a trifluoromethylcarbinol. nih.gov This intermediate can be further elaborated through oxidation and other transformations to construct the full phenylalanine side chain. nih.gov This approach is particularly useful for creating precursors that can be converted into the desired amino acid through subsequent steps, such as the Dakin-West reaction to form α-aminoalkyl trifluoromethyl ketones from α-amino acid derivatives. nih.gov

Enantioselective Synthesis of 4-(Trifluoromethyl)phenylalanine Analogues

Accessing enantiomerically pure forms of 4-(trifluoromethyl)phenylalanine is critical for its application in pharmaceuticals and chiral materials. Several asymmetric strategies have been developed to achieve this.

One prominent method is the asymmetric hydrogenation of an α,β-unsaturated precursor derived from the Erlenmeyer azlactone synthesis. beilstein-journals.org The α-amidocinnamic acid intermediate, obtained from the condensation of 4-(trifluoromethyl)benzaldehyde and N-acetylglycine, can be hydrogenated using a chiral transition-metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This reaction can proceed with high conversion and excellent enantioselectivity. beilstein-journals.org

Asymmetric alkylation of chiral glycine enolate equivalents is another powerful technique. nih.gov By using a chiral auxiliary or a chiral phase-transfer catalyst during the alkylation of a glycine imine with 4-(trifluoromethyl)benzyl bromide, a high degree of stereocontrol can be achieved. nih.gov For example, the alkylation of the benzophenone imine of a glycine ester in the presence of a cinchonidinium-derived phase-transfer catalyst can afford the fluorinated phenylalanine derivative with high enantiomeric excess. nih.gov

Biocatalysis has emerged as a highly efficient and selective method for producing chiral molecules. digitellinc.com Enzymes such as imine reductases (IREDs) can be employed for the reductive amination of 4-(trifluoromethyl)phenylpyruvic acid or related ketones to produce the chiral amine with exquisite enantioselectivity. digitellinc.com Additionally, phenylalanine aminomutase (PAM) has been shown to catalyze the addition of ammonia (B1221849) to fluorinated cinnamic acids, yielding (S)-fluorophenylalanines with excellent enantioselectivity. nih.gov Engineered enzymes, such as variants of cytochrome c, have also been developed to catalyze asymmetric N-H carbene insertion reactions, providing a novel route to enantioenriched α-trifluoromethyl amines which are valuable synthetic intermediates. acs.orgrochester.edu

Table 2: Comparison of Enantioselective Synthetic Methods

| Method | Key Principle | Typical Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Chiral metal-catalyzed reduction of an α-amidocinnamic acid precursor. beilstein-journals.org | High enantiomeric excess (e.g., 94% ee). nih.gov |

| Asymmetric Alkylation | Use of chiral auxiliaries or phase-transfer catalysts with glycine imines. nih.gov | High enantiomeric excess (< 98% ee). nih.gov |

| Biocatalysis | Enzyme-catalyzed reactions (e.g., IREDs, PAMs) for stereoselective bond formation. nih.govdigitellinc.com | Excellent enantioselectivity (< 99% ee). nih.gov |

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amino acids from prochiral precursors, typically α,β-dehydroamino acid derivatives. This technique often employs transition metal catalysts, with rhodium complexes being particularly prevalent and effective. mdpi.comcsic.esnih.govnih.govrsc.orgnih.govrsc.orgresearchgate.net The synthesis of enantiomerically enriched β-trifluoromethyl α-amino acids has been successfully achieved using stereoselective hydrogenation with a [((R)-trichickenfootphos)Rh(cod)]BF(4) catalyst as the key step. nih.gov

The general approach involves the hydrogenation of a precursor like (Z)-2-Boc-amino-3-(4-trifluoromethylphenyl)acrylic acid methyl ester. The choice of chiral phosphine ligand is crucial for achieving high enantioselectivity.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives This table is representative of typical results in the field and may not be specific to the exact substrate.

| Catalyst/Ligand | Substrate | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Rh(COD)₂BF₄ / (R,R)-Me-BPE | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | >99 | 96 | nih.gov |

| [Rh(COD)₂]BF₄ / TangPhos | N-Aryl β-enamino esters | Toluene | 50 | 50 | >99 | up to 96.3 | nih.gov |

Enzymatic Deracemization and Resolution Strategies

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure amino acids. Deracemization is a particularly attractive strategy as it allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer. One such approach involves the coupling of phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process based on stereoselective oxidation and non-selective reduction. researchgate.net

Another common enzymatic method is kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For N-Boc-4-(trifluoromethyl)-DL-phenylalanine, this can be achieved through the selective hydrolysis of the corresponding ester or amide. Lipases are frequently employed for the resolution of fluorinated arylcarboxylic acids and their derivatives. mdpi.com

Chiral Auxiliary Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govmpg.decapes.gov.brut.ac.irresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of N-Boc-4-(trifluoromethyl)-L-phenylalanine, a common approach involves the use of an Evans oxazolidinone auxiliary. 20.210.105 The N-acyloxazolidinone, derived from an amino acid like valine or phenylalanine, can be deprotonated to form a chiral enolate. This enolate then undergoes a diastereoselective alkylation with 4-(trifluoromethyl)benzyl bromide. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. capes.gov.brnih.gov

A chiral glycine equivalent protected with 2,3-butanedione (B143835) has also been developed for the stereoselective synthesis of N-protected α-amino acids through diastereoselective lithium enolate alkylation. rsc.org

Table 2: Diastereoselective Alkylation using an Evans Auxiliary This table is representative of typical results and may not be specific to the exact substrate.

| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | >99:1 | 95 | 20.210.105 |

Organocatalytic Enantioselective Mannich Reactions in Related Systems

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the Mannich reaction is a prime example of its application. In the context of synthesizing precursors to this compound, the proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines is highly relevant. mpg.decapes.gov.br20.210.105uab.catnih.govnih.gov This reaction can generate β-amino aldehydes with high diastereo- and enantioselectivity, which can then be further elaborated to the desired amino acid.

The synthesis of β-trifluoromethyl β-amino ketones, which are valuable precursors, can be achieved through organocatalytic Mannich-type reactions. researchgate.netnih.govresearchgate.net For instance, the L-proline-catalyzed asymmetric Mannich reaction between aryl trifluoromethyl ketimines and acetone (B3395972) provides a direct route to these compounds. researchgate.net

Table 3: Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines This table represents typical results for related systems.

| Aldehyde | N-Boc-Imine | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Propanal | N-Boc-p-anisylimine | (S)-Proline | Dioxane | 95 | >20:1 | 99 | mpg.de |

Chiral Resolution Methods for DL-Phenylalanine Derivatives

Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. For this compound, both classical and enzymatic methods are applicable.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. harvard.edu The desired enantiomer is then recovered by removing the resolving agent.

For the resolution of DL-phenylalanine derivatives, chiral acids like tartaric acid are often employed. ut.ac.irnih.govrsc.org For this compound, which is an acid, a chiral amine such as (R)-(-)-2-amino-1-phenylethanol can be used as the resolving agent.

An improved method for the chemical resolution of DL-phenylalanine methyl ester has been described using N-acetyl-D-phenylglycine as a resolving agent, which is readily available and easily recoverable. researchgate.net This method yielded D-phenylalanine methyl ester with high optical purity (98.1%) and a high yield (81.2%). researchgate.net

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers. nih.gov This technique relies on the ability of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic substrate. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are widely used for the kinetic resolution of racemic esters of N-acyl amino acids through enantioselective hydrolysis or transesterification. csic.esresearchgate.netnih.govnih.govmdpi.com

Another important enzyme for this purpose is acylase I, which catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. harvard.eduharvard.edu This allows for the separation of the L-amino acid from the unreacted N-acyl-D-amino acid.

Table 4: Enzymatic Kinetic Resolution of N-Acyl Phenylalanine Derivatives This table is representative of typical results in the field and may not be specific to the exact substrate.

| Enzyme | Substrate | Reaction Type | Solvent | Conversion (%) | ee (%) of Product | ee (%) of Substrate | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | (R,S)-Flurbiprofen | Esterification | Dichloropropane | 55.5 | 74.8 | 93.4 | nih.gov |

| Acylase I | N-Acetyl-DL-allylglycine | Hydrolysis | Water | ~50 | >95 (L-amino acid) | >95 (N-acetyl-D-amino acid) | harvard.edu |

Chromatographic Chiral Separation Techniques

The resolution of the racemic this compound into its constituent enantiomers is most commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.

Macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high selectivity for the separation of N-protected amino acids, including N-Boc derivatives. sigmaaldrich.com CSPs such as those based on teicoplanin and ristocetin (B1679390) A are particularly effective. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions, between the analyte and the complex chiral selector.

For N-Boc protected amino acids, the reversed-phase mode of HPLC is often the most viable approach. sigmaaldrich.com This typically involves a polar mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. The use of volatile buffers, such as ammonium (B1175870) trifluoroacetate (B77799), is compatible with mass spectrometry (LC/MS), facilitating peak identification and purity analysis. sigmaaldrich.com

While specific experimental data for the chiral separation of this compound is not extensively published, the successful separation of structurally similar compounds provides a strong basis for method development. For instance, N-Boc-4-chloro-phenylalanine and N-Boc-4-nitro-phenylalanine have been effectively resolved on ristocetin A-based CSPs. The trifluoromethyl group at the 4-position is electronically similar to a nitro group, suggesting that similar chromatographic conditions would be a suitable starting point for optimization.

The following interactive data table summarizes typical HPLC conditions used for the chiral separation of related N-Boc-phenylalanine derivatives, which can be adapted for this compound.

Interactive Data Table: Representative HPLC Conditions for Chiral Separation of N-Boc-Phenylalanine Derivatives

| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Compound Separated |

| Ristocetin A | 250 x 4.6 mm, 5 µm | 20% Methanol / 80% 0.1% TEAA, pH 4.1 | 1.0 | UV (254 nm) | N-Boc-4-chloro-phenylalanine |

| Ristocetin A | 250 x 4.6 mm, 5 µm | 10% Methanol / 90% 0.1% TEAA, pH 4.1 | 1.0 | UV (254 nm) | N-Boc-4-nitro-phenylalanine |

| Teicoplanin | 250 x 4.6 mm, 5 µm | Acetonitrile/Water (75/25, v/v) | 0.8 | UV (210 nm) | Phenylalanine (unprotected) |

Protecting Group Chemistry: N-Boc Installation and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions.

N-Boc Installation:

The most common method for the introduction of the N-Boc group onto 4-(trifluoromethyl)-DL-phenylalanine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). This reagent readily reacts with the amino group in the presence of a base to form the corresponding N-Boc-amino acid. orgsyn.org

The reaction is typically carried out in a mixed solvent system, such as tert-butyl alcohol and water, with an inorganic base like sodium hydroxide (B78521) to maintain a basic pH and facilitate the dissolution of the amino acid. orgsyn.org Alternatively, organic bases such as triethylamine (B128534) can be used in solvents like dimethylformamide. orgsyn.org The reaction proceeds smoothly at ambient temperature, yielding the desired this compound in high purity after an appropriate work-up procedure to remove byproducts. orgsyn.org

A general procedure involves dissolving the amino acid and a base in a suitable solvent, followed by the addition of di-tert-butyl dicarbonate. After stirring for a sufficient period, the reaction mixture is worked up by acidification and extraction with an organic solvent.

N-Boc Deprotection:

The removal of the N-Boc group is typically achieved under anhydrous acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a non-polar solvent like dichloromethane (B109758) (DCM). researchgate.net The deprotection mechanism involves the protonation of the Boc-carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.

The reaction is generally rapid, occurring at room temperature. researchgate.net Following the removal of the excess TFA and solvent in vacuo, the resulting amine salt can be used directly in subsequent reactions or neutralized by washing with a mild aqueous base, such as sodium bicarbonate solution, to obtain the free amine.

Alternative, milder deprotection methods have also been developed. These include thermal deprotection, which can be performed in solvents like methanol or 2,2,2-trifluoroethanol, sometimes accelerated by microwave irradiation. nih.gov This method avoids the use of strong acids, which can be beneficial for substrates with acid-sensitive functional groups.

The following interactive data table provides an overview of common reagents and conditions for the installation and deprotection of the N-Boc group.

Interactive Data Table: N-Boc Protecting Group Chemistry

| Transformation | Reagent(s) | Base | Solvent(s) | Typical Conditions |

| Installation | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | tert-Butyl alcohol / Water | Room temperature, 1 hour to overnight |

| Installation | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dimethylformamide (DMF) | Room temperature, overnight |

| Deprotection | Trifluoroacetic Acid (TFA) | None | Dichloromethane (DCM) | 0 °C to Room temperature, 1-2 hours |

| Deprotection | (Thermal) | None | Methanol or 2,2,2-Trifluoroethanol | Reflux or Microwave irradiation |

Chemical Transformations and Functionalization of N Boc 4 Trifluoromethyl Dl Phenylalanine

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing standard transformations such as esterification and amidation. These reactions are fundamental for peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another, and for creating derivatives with altered solubility or reactivity.

Esterification: The carboxylic acid can be converted to an ester to protect it during subsequent reactions or to modify the compound's properties. Standard esterification methods are applicable, including reaction with an alcohol under acidic conditions or using coupling agents. For instance, methyl esters of N-Boc protected amino acids are commonly prepared for use in palladium-catalyzed cross-coupling reactions to avoid potential side reactions with the free carboxylic acid. nih.gov A typical procedure involves the use of reagents like dimethyl sulfate (B86663) or coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) with an alcohol. nih.govnih.gov

Amidation: Amide bond formation is another key transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine. reddit.com This reaction is central to the incorporation of N-Boc-4-(trifluoromethyl)-DL-phenylalanine into peptide chains. More recent methods have also explored the one-pot conversion of N-Boc protected amines to amides using Grignard reagents in a process mediated by 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.gov

| Reaction Type | Reagents & Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst or Coupling Agent (e.g., DCC) | Ester |

| Amidation | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |

Modifications of the Phenyl Ring and Trifluoromethyl Group

The aromatic ring and its trifluoromethyl substituent provide further opportunities for diversification, enabling the synthesis of a wide array of derivatives.

Electrophilic aromatic substitution (SEAr) allows for the introduction of new functional groups onto the phenyl ring. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the electronic effects of the existing substituents: the trifluoromethyl group (-CF3) and the alanine (B10760859) side chain (-CH2CH(NHBoc)COOH).

The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. vaia.comnih.govscispace.com This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (C3 and C5). vaia.comwikipedia.org Conversely, the alkyl side chain is a weak electron-donating group, which activates the ring and directs incoming electrophiles to the ortho (C3 and C5) and para (C6, which is already substituted) positions. libretexts.org

In this case, both substituents direct to the same positions (C3 and C5). The strong deactivating and meta-directing effect of the -CF3 group is the dominant influence. Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to occur primarily at the positions meta to the trifluoromethyl group.

| Substituent | Electronic Effect | Directing Influence |

| -CF3 | Strong Electron-Withdrawing (Deactivating) | meta (to C4) |

| -CH2-R | Weak Electron-Donating (Activating) | ortho, para (to C1) |

| Combined Effect | Deactivated Ring | Substitution at C3 and C5 |

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it is typically first converted into an aryl halide or triflate derivative through electrophilic halogenation or other methods. This pre-functionalized intermediate can then participate in a variety of coupling reactions.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups onto the phenyl ring. nih.gov

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org An aryl halide or triflate derived from the parent amino acid can be coupled with a wide range of primary or secondary amines, amides, or carbamates. rsc.orgresearchgate.net This allows for the synthesis of complex diarylamines or N-aryl heterocycles incorporating the trifluoromethylphenylalanine core. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. nih.gov

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. It is a versatile method for synthesizing fluorinated phenylalanine analogues. beilstein-journals.org For example, a Negishi cross-coupling of an aryl halide with a zinc homoenolate of a protected iodoalanine is a convenient route to various fluorinated phenylalanine derivatives. beilstein-journals.org

A related strategy involves the palladium-catalyzed stannylation of N-Boc-p-iodo-L-phenylalanine to produce an N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine intermediate. nih.govresearchgate.net This organotin compound is a valuable precursor for Stille couplings or for radioiodination. nih.gov

| Coupling Reaction | Reactants | Bond Formed | Catalyst System (Typical) |

| Suzuki | Aryl Halide/Triflate + Boronic Acid/Ester | C-C | Pd catalyst (e.g., Pd(PPh3)4), Base |

| Buchwald-Hartwig | Aryl Halide/Triflate + Amine | C-N | Pd catalyst, Phosphine Ligand, Base |

| Negishi | Aryl Halide/Triflate + Organozinc Reagent | C-C | Pd or Ni catalyst |

| Stille | Aryl Halide/Triflate + Organotin Reagent | C-C | Pd catalyst |

The trifluoromethyl group is known for its high stability and is generally considered robust under many reaction conditions. tcichemicals.com This stability is a key reason for its incorporation into bioactive molecules. However, recent advances in C-F bond activation chemistry have made selective transformations of the -CF3 group possible, although these are often challenging. tcichemicals.comresearchgate.net

Reactions can involve the cleavage of one or more C-F bonds to generate difluoromethyl or monofluoromethyl groups, or even complete conversion to other functionalities like a carbonyl group. tcichemicals.com These transformations often require specific reagents, such as silyl (B83357) cations or boron tribromide, and may depend on the presence of ortho-directing groups to facilitate the reaction. tcichemicals.com While not yet widely reported specifically for this compound, these emerging methods offer potential future pathways for its derivatization.

Reactivity of the Amino Functionality in Protected Forms

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions. nih.govorganic-chemistry.orgresearchgate.net Its primary reactivity involves its removal (deprotection) to liberate the free amine, which can then undergo further functionalization.

Boc Deprotection: The N-Boc group is readily cleaved under acidic conditions. total-synthesis.com The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the free amine. total-synthesis.com A variety of acidic reagents can be employed for this purpose.

Commonly used reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used as a solution in a solvent like dichloromethane (B109758) (DCM), it provides clean and efficient deprotection. nih.gov

Hydrogen chloride (HCl): Typically used as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate (B1210297). rsc.org

Other acidic conditions: Aqueous phosphoric acid and other strong acids have also been reported for N-Boc cleavage. rsc.org

The choice of deprotection agent can be critical to avoid side reactions with other acid-sensitive functional groups in the molecule. reddit.com Once the Boc group is removed, the resulting free amino group of 4-(trifluoromethyl)-DL-phenylalanine can participate in a wide range of reactions, most notably peptide bond formation, but also N-alkylation, N-acylation, and sulfonylation. chemicalbook.com The orthogonality of the Boc group, which is acid-labile, to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), is a cornerstone of modern peptide synthesis. total-synthesis.com

Conformational Analysis and Stereochemical Impact of the Trifluoromethyl Group

Conformational Preferences of Trifluoromethylated Amino Acids

The trifluoromethyl group exerts a profound influence on the conformational landscape of amino acids. Its large van der Waals radius, comparable to an ethyl or even an isopropyl group, introduces steric hindrance that restricts the rotation around single bonds, thereby favoring specific rotamers. mdpi.com This steric bulk, combined with the strong electron-withdrawing nature of the fluorine atoms, affects the torsional angles (phi, psi, and chi) of the amino acid backbone and side chain.

Studies on fluorinated amino acids have shown that stereoelectronic effects play a crucial role. For instance, gauche effects between the fluorine atoms and adjacent functional groups can stabilize certain conformations. canterbury.ac.nz In the case of 4-(trifluoromethyl)-phenylalanine, the CF3 group on the phenyl ring influences the rotational barrier of the Cβ-Cγ bond, affecting the preferred orientation of the aromatic side chain relative to the peptide backbone. The presence of the bulky and lipophilic CF3 group can lead to distinct conformational preferences compared to its non-fluorinated counterpart, phenylalanine. mdpi.com

Influence of the Trifluoromethyl Moiety on Peptide Secondary Structures

The conformational biases of a single trifluoromethylated amino acid residue can propagate to influence the secondary structure of an entire peptide. The incorporation of amino acids with fluorinated side chains has been shown to modulate the stability of secondary structures like α-helices and β-sheets. researchgate.net The strong hydrophobic character of the CF3 group can enhance interactions within the hydrophobic core of a folded peptide or protein, potentially increasing its stability. nih.gov

Conversely, the steric demand of the trifluoromethyl group can also act as a disruptor of secondary structures. Depending on its position within a peptide sequence, it can prevent the formation of native hydrogen bonding patterns necessary for stable helices or sheets. Research on peptides containing fluorinated proline analogues, for example, has demonstrated that the conformational preferences induced by fluorine can either stabilize or destabilize collagen triple helices depending on the stereochemistry and position of the fluorine atom. mdpi.com The unique stereoelectronic properties of the CF3 group can thus be strategically employed to either reinforce or discourage specific peptide folds, making it a valuable tool in peptide design and engineering. researchgate.net

Computational Chemistry Studies on Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of complex molecules like N-Boc-4-(trifluoromethyl)-DL-phenylalanine at an atomic level of detail. These methods complement experimental data by providing insights into transient structures and the energetics of conformational changes.

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, are used to accurately calculate the electronic structure and energy of different molecular conformations. dtic.mil These calculations can predict the relative stabilities of various rotamers by determining their energies. For fluorinated molecules, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide reliable energy barriers for bond rotation and help identify the lowest energy conformers. rsc.orgelte.hu For instance, ab initio calculations can be employed to map the potential energy surface of the side chain of 4-(trifluoromethyl)-phenylalanine, revealing the most stable orientations of the trifluoromethylated phenyl group. researchgate.net

| Computational Method | Application in Conformational Analysis | Key Findings Example |

| Hartree-Fock (HF) | Initial geometry optimization and wavefunction calculation. researchgate.net | Provides a baseline understanding of molecular orbitals (HOMO/LUMO). |

| Møller-Plesset (MP2) | Includes electron correlation for more accurate energy calculations. rsc.org | Predicts energy barriers for bond rotation, suggesting preferred conformers. |

| Coupled Cluster (CCSD(T)) | High-accuracy "gold standard" for single-point energy calculations. und.edu | Offers benchmark energies for the relative stability of different conformers. |

Density Functional Theory (DFT) has become a widely used computational method for studying biomolecules due to its favorable balance of accuracy and computational cost. arxiv.org DFT calculations are effective in predicting the geometric parameters and relative energies of the conformers of fluorinated amino acids. rsc.orgund.edu Functionals such as B3LYP and M06-2X, often paired with appropriate basis sets like 6-311++G(d,p), have been shown to perform well in capturing the noncovalent interactions and stereoelectronic effects introduced by fluorine atoms. und.edunih.gov DFT studies can elucidate how the trifluoromethyl group influences the charge distribution on the aromatic ring and how this, in turn, affects interactions with the peptide backbone or solvent molecules. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a peptide containing a trifluoromethylated residue in an explicit solvent environment. researchgate.net These simulations provide detailed insights into how the fluorinated amino acid affects the flexibility of the peptide backbone, its folding pathways, and its interactions with surrounding water molecules or other solutes. nih.govnih.gov MD simulations are particularly useful for sampling a wide range of conformations and identifying the most populated conformational states, thus providing a dynamic picture that complements the static view from energy calculations. osti.govnih.govmdpi.com

Experimental Techniques for Conformational Elucidation

Experimental verification is crucial for validating the results of computational studies. Several powerful analytical techniques are employed to determine the three-dimensional structure and conformational preferences of molecules like this compound and the peptides they form.

Key Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for conformational analysis in solution. 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space distances between protons, which helps to define the molecule's preferred conformation. mdpi.com For fluorinated compounds, ¹⁹F NMR is particularly powerful, as the ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing a direct probe of conformational changes. nih.gov

X-ray Crystallography: This technique provides high-resolution structural information of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be determined. nih.govmdpi.com This provides definitive evidence of a specific, low-energy conformation.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to study intramolecular hydrogen bonding and the presence of different conformers in solution. nih.govresearchgate.net The vibrational frequencies of specific functional groups, such as the amide carbonyl, can shift depending on the local conformation, allowing for the identification and quantification of different conformational populations. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is used to study the secondary structure of peptides. The incorporation of a trifluoromethylated amino acid can alter the CD spectrum, providing insights into how it influences the formation of α-helices, β-sheets, or random coils.

| Technique | Information Obtained | State |

| NMR Spectroscopy | Through-space atomic distances, torsional angles, dynamic processes. | Solution |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Solid |

| IR Spectroscopy | Vibrational modes, hydrogen bonding, presence of different conformers. | Solution, Solid, Gas |

| Circular Dichroism | Secondary structure content (α-helix, β-sheet) of peptides. | Solution |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for investigating the conformational behavior of fluorinated molecules like 4-(trifluoromethyl)-phenylalanine. Due to the absence of natural fluorine in most biological systems, ¹⁹F NMR offers a background-free signal that is highly sensitive to the local environment. researchgate.net

The trifluoromethyl group serves as a precise and sensitive reporter on its molecular surroundings. The ¹⁹F chemical shift is acutely responsive to changes in van der Waals packing, local electrostatic fields, and solvent exposure. researchgate.netnih.gov Consequently, any alteration in the conformation of a peptide containing a 4-(trifluoromethyl)-phenylalanine (Tfm-Phe) residue can be detected as a change in the ¹⁹F NMR spectrum. This makes it an ideal probe for studying protein folding, dynamics, and ligand binding. nih.govresearchgate.net

Furthermore, ¹⁹F NMR relaxation measurements provide detailed insights into the dynamics of the side chain. The relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are related to the motional freedom of the CF₃ group. The rapid rotation of the CF₃ group about the Cγ-Cδ bond gives it favorable relaxation properties for NMR studies. nih.gov For instance, a significant increase in the T₂ value upon ligand binding to a peptide indicates that the Tfm-Phe side chain has become more mobile and conformationally liberated. nih.gov

| Parameter | Condition A (e.g., Unbound State) | Condition B (e.g., Ligand-Bound State) | Implication of Change |

| ¹⁹F Chemical Shift | δ₁ | δ₂ | Change in local electronic/steric environment |

| T₁ Relaxation Time | ~1096 ms | ~1496 ms | Altered rotational correlation time |

| T₂ Relaxation Time | ~89 ms | ~1088 ms | Significant increase in side-chain mobility |

Table 1: Representative ¹⁹F NMR relaxation data for a Tfm-Phe residue in a protein, illustrating the sensitivity of the probe to changes in the local environment and dynamics. Data is illustrative and based on findings reported for a human vinexin SH3 domain. nih.gov

X-ray Crystallography of Derivatives and Peptides

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state, offering a definitive picture of preferred conformations and intermolecular interactions. For peptides containing derivatives of 4-(trifluoromethyl)-phenylalanine, this technique reveals the precise three-dimensional arrangement of atoms, including the critical backbone (φ, ψ) and side-chain (χ) torsion angles. nih.govcore.ac.uk

The incorporation of the bulky and electronegative CF₃ group has a profound stereochemical impact. It influences the side chain's preferred rotameric state (orientations around the Cα-Cβ and Cβ-Cγ bonds) to minimize steric clashes with the peptide backbone and neighboring residues. mdpi.com Crystal structures of peptides containing modified phenylalanine residues have demonstrated that alterations to the side chain directly influence both intramolecular folding patterns and intermolecular crystal packing. nih.gov

In one study of a peptide containing a phenylalanine-derived trifluoromethyl ketone, X-ray analysis revealed a folded secondary structure where the catalytic side chain was oriented away from the peptide scaffold. nih.govnih.gov This illustrates how the sterically demanding trifluoromethyl group can dictate the conformation of the entire residue, which is crucial for designing peptides with specific structural or functional properties. The analysis of these structures provides essential data for understanding how the CF₃ group stabilizes or destabilizes local secondary structures like helices and sheets.

| Torsion Angle | Description | Typical Value (α-helix) | Typical Value (β-sheet) |

| Phi (φ) | Rotation around N-Cα bond | -57° to -70° | -110° to -140° |

| Psi (ψ) | Rotation around Cα-C' bond | -47° to -50° | +110° to +135° |

| Chi1 (χ₁) | Rotation around Cα-Cβ bond | -60°, 180°, +60° | -60°, 180°, +60° |

Table 2: Typical backbone (φ, ψ) and side-chain (χ₁) torsion angles for amino acid residues in common secondary structures. The bulky CF₃ group influences the preferred χ angles of the 4-(trifluoromethyl)-phenylalanine side chain.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins in solution. nih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The technique is sensitive to the conformation of the peptide backbone, which gives rise to characteristic signals in the far-UV region (190–250 nm).

While the far-UV spectrum is dominated by the amide bonds, the near-UV region (250–350 nm) is sensitive to the environment of aromatic amino acid side chains. springernature.com The phenyl ring of phenylalanine is a chromophore that contributes to the CD spectrum. The introduction of a trifluoromethyl group at the para-position significantly alters the electronic properties of this chromophore. The strong electron-withdrawing nature of the CF₃ group modifies the energy levels of the π→π* electronic transitions within the aromatic ring.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~212 | ~198 |

Table 3: Characteristic far-UV CD signals for common peptide secondary structures. The presence of the Tfm-Phe residue can influence which of these structures is preferentially adopted.

Fourier Transform Infrared (FT-IR) Absorption Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is another valuable method for the conformational analysis of peptides. The technique probes the vibrational frequencies of chemical bonds within a molecule. For peptides, the most informative spectral region is the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.govleibniz-fli.de The precise frequency of the amide I band is highly sensitive to the peptide's secondary structure.

Different structural motifs, such as α-helices, β-sheets, and turns, give rise to characteristic and distinguishable amide I frequencies. This allows for the quantitative estimation of the secondary structure content of a peptide in various environments, including in solution, in lipid membranes, or as a solid. nih.govshimadzu.com

The stereochemical impact of the 4-(trifluoromethyl) group can be indirectly observed with FT-IR. The potent electron-withdrawing effect of the CF₃ group can induce a slight electronic perturbation that propagates through the peptide backbone. This may lead to subtle but detectable shifts in the amide I (C=O) and amide II (N-H bend/C-N stretch) vibrational frequencies compared to a non-fluorinated analog. Such shifts would provide evidence of the electronic influence of the fluorinated side chain on the fundamental properties of the peptide backbone.

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low), 1680-1700 (high) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

Table 4: Characteristic FT-IR frequencies of the amide I band for various peptide secondary structures. leibniz-fli.deshimadzu.com

Applications in Peptide and Peptidomimetic Chemistry

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. iris-biotech.de N-Boc-4-(trifluoromethyl)-DL-phenylalanine is readily incorporated into peptide chains using established SPPS protocols, particularly the Boc-strategy.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was one of the earliest and most foundational strategies developed for SPPS. americanpeptidesociety.orgchempep.com In this approach, the α-amino group of the incoming amino acid, such as this compound, is temporarily protected by the acid-labile Boc group. peptide.com This protection prevents unwanted side reactions at the N-terminus during the coupling step.

The synthesis cycle involves several key steps:

Deprotection: The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.compeptide.com This exposes a free amine on the N-terminus of the growing peptide chain.

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, often diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction. peptide.com

Coupling: The next Boc-protected amino acid, this compound, is activated and coupled to the free amine of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away, and the cycle is repeated until the desired peptide sequence is assembled.

Side chains of reactive amino acids are protected with groups (often benzyl-based) that are stable to the Boc-removal conditions but can be cleaved simultaneously with the final peptide from the resin using a very strong acid, such as hydrofluoric acid (HF). iris-biotech.depeptide.com Although the Fmoc strategy has become more prevalent due to its milder conditions, the Boc strategy remains valuable, particularly for specific sequences or when required by an established synthesis protocol. iris-biotech.deamericanpeptidesociety.org

The successful incorporation of this compound into a peptide sequence hinges on the efficient formation of an amide bond, a reaction facilitated by coupling reagents. The selection of an appropriate reagent is critical, especially for non-canonical amino acids which may present steric hindrance or modified electronic properties.

Several classes of coupling reagents are effective for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com More advanced phosphonium (B103445) and aminium/uronium salt-based reagents are also widely employed for their high reactivity and rapid reaction times. peptide.comuniurb.it Research has demonstrated the successful incorporation of phenylalanine analogues bearing trifluoromethyl groups using reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole). nih.gov

The table below summarizes common coupling reagents used in peptide synthesis that are suitable for incorporating modified amino acids like 4-(trifluoromethyl)-phenylalanine.

| Reagent Class | Example Reagent(s) | Key Features |

| Carbodiimides | DIC (Diisopropylcarbodiimide) + HOBt (1-Hydroxybenzotriazole) | Standard, cost-effective method; HOBt minimizes racemization. peptide.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient with low racemization, especially with added HOBt. peptide.com |

| Aminium/Uronium Salts | HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Good compromise between reactivity and price; effective for hindered couplings. uniurb.itnih.gov |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective coupling reagent suitable for challenging sequences. peptide.com |

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor stability and bioavailability. nih.gov The unique properties of the trifluoromethyl group make this compound a valuable building block in the design of advanced peptidomimetics. chemimpex.com

A major obstacle in developing peptide-based drugs is their rapid degradation by proteases in the body. researchgate.netnih.gov Incorporating fluorinated amino acids like 4-(trifluoromethyl)-phenylalanine is a well-established strategy to enhance metabolic stability. nih.govnbinno.com The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the bulky, electron-withdrawing trifluoromethyl group can sterically hinder the approach of proteases to the adjacent peptide bonds. nih.gov

Furthermore, the introduction of a CF₃ group significantly increases the hydrophobicity (lipophilicity) of the amino acid side chain. researchgate.netnih.gov This enhanced lipophilicity can improve the peptide's ability to cross biological membranes, potentially leading to increased bioavailability and better absorption after administration. nih.govresearchgate.net This strategic fluorination is a key tool for transforming peptides with promising biological activity into viable therapeutic candidates. nbinno.com

These modifications can also induce conformational changes in the peptide, pre-organizing it into a bioactive shape that fits more snugly into the target receptor. This can lead to higher potency and, in some cases, improved selectivity for the target receptor over related off-targets, which is a critical factor in developing safer drugs. mdpi.comexplorationpub.com

Fluorinated amino acids, including 4-(trifluoromethyl)-phenylalanine, play a significant role in the development of potent and selective enzyme inhibitors. nih.govnih.gov The trifluoromethyl group can act as a key pharmacophore, interacting with the active site of an enzyme to block its function.

A notable application is in the design of proteasome inhibitors, which are important anticancer agents. researchgate.netnih.gov Research has shown that incorporating fluorinated phenylalanine derivatives into peptide-based inhibitors can have a profound effect on their potency and selectivity. nih.gov For example, the substitution of a standard phenylalanine with a fluorinated version in peptide epoxyketone inhibitors was found to generate highly specific inhibitors of the chymotrypsin-like (β5) subunit of the proteasome. nih.gov The unique properties of the trifluoromethyl group—its size, stability, and electronic influence—are instrumental in achieving this enhanced and selective inhibitory activity, making it a valuable component in the design of targeted enzyme inhibitors for various diseases. nih.govnih.gov

Role as a Structural Probe in Biochemical Research

The introduction of fluorine atoms into amino acids has become a powerful strategy in chemical biology for probing biomolecular structure, function, and dynamics. beilstein-journals.org this compound, and its deprotected form, 4-(trifluoromethyl)-phenylalanine (TFM-Phe), serve as particularly effective structural probes. The trifluoromethyl (CF3) group offers several advantages for this purpose. It is sterically similar to a methyl group but possesses vastly different electronic properties, including high electronegativity and hydrophobicity. Crucially, the ¹⁹F nucleus is a superb probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a high gyromagnetic ratio, is 100% naturally abundant, and its chemical shift is exquisitely sensitive to the local chemical environment, with a large spectral dispersion that minimizes signal overlap. beilstein-journals.org This sensitivity allows researchers to detect subtle changes in protein conformation and interactions that might otherwise be invisible. beilstein-journals.organu.edu.au

Probing Protein-Protein and Protein-Ligand Interactions

The strategic incorporation of TFM-Phe into proteins provides a high-resolution lens through which to view molecular recognition events. The ¹⁹F NMR signal of the trifluoromethyl group acts as a reporter, shifting in response to changes in its surroundings, such as those occurring upon the binding of a ligand or another protein. beilstein-journals.org This allows for the detailed characterization of binding interfaces, the identification of contact points, and the quantification of binding affinities.

Hydrophobic and π-stacking interactions involving phenylalanine are critical for the stability of many protein-protein and protein-ligand complexes. nih.govmst.eduresearchgate.net Replacing a native phenylalanine with TFM-Phe can modulate these interactions due to the electron-withdrawing nature of the CF3 group, which alters the aromatic ring's electron density. By observing the resulting changes in binding and protein stability, researchers can deduce the specific roles of individual phenylalanine residues at interaction interfaces. For example, studies on the p53 tumor suppressor protein's tetramerization domain have utilized phenylalanine analogs to probe the hydrophobic environments and π-interactions crucial for stabilizing the oligomeric structure. nih.gov While this specific study used other analogs, the principle directly applies to the use of TFM-Phe as a probe. The unique spectroscopic signature of TFM-Phe makes it an ideal tool for monitoring these interactions in real-time.

| Research Area | Probe Application | Key Findings |

| Protein-Protein Interfaces | TFM-Phe is substituted for native Phe at a dimer interface. | ¹⁹F NMR chemical shift changes upon complex formation reveal the specific residues involved in the interaction and report on the local environment's polarity and dynamics. beilstein-journals.orgnih.gov |

| Protein-Ligand Binding | TFM-Phe is incorporated into a binding pocket. | Titration with a ligand causes a measurable shift in the ¹⁹F NMR signal, allowing for the determination of binding constants (Kd) and the mapping of the ligand-binding site. beilstein-journals.orgvolkamerlab.org |

| π-Stacking Interactions | TFM-Phe replaces Phe in a known π-stacking interaction with a ligand or another aromatic residue. | The altered electronic properties of the fluorinated ring affect the stacking energy, and changes in stability or binding affinity can be quantified to understand the contribution of the π-interaction. researchgate.netscite.aiufl.edu |

Studies of Enzyme Activity and Conformational Dynamics

Enzymes are not static entities; their catalytic functions are intrinsically linked to their conformational dynamics, which often occur on the microsecond to millisecond timescale. nih.govlu.se TFM-Phe, when incorporated into an enzyme, provides a means to monitor these functionally important motions. The ¹⁹F NMR signal can distinguish between different conformational states of the enzyme, such as the substrate-bound, product-bound, and unbound forms. lu.seresearchgate.net

By analyzing the ¹⁹F NMR line shapes and relaxation parameters, researchers can extract kinetic and thermodynamic information about the enzyme's dynamic processes. lu.se For instance, if a residue moves into a different environment as part of the catalytic cycle, the corresponding ¹⁹F signal of the incorporated TFM-Phe will change, allowing the rate of this conformational change to be measured. This approach has been used to study the dynamics of enzymes like cyclophilin A during catalysis, correlating the enzyme's conformational fluctuations directly with the rates of substrate turnover. lu.se Similarly, studies on PET hydrolases have shown that the conformational flexibility of specific loops containing aromatic residues is critical for substrate binding and product release, a process that can be probed with appropriately placed fluorinated amino acids. diva-portal.org

| Enzyme/Protein System | Technique | Insights Gained |

| Cyclophilin A | ¹⁹F NMR Relaxation | Detected conformational fluctuations in the active site on the microsecond timescale that directly correlate with the microscopic rates of substrate turnover. lu.se |

| PET Hydrolases | Molecular Dynamics & Metadynamics | Showed that increased flexibility of active site loops and expanded conformational plasticity of a key tryptophan side chain enable substrate binding and product release. TFM-Phe can serve as an experimental probe for such dynamics. diva-portal.org |

| Phenylalanine Hydroxylase | Kinetic Isotope Effects | While not a direct use of TFM-Phe as a probe, studies on this enzyme highlight the importance of understanding substrate interaction and catalysis, which can be further elucidated using fluorinated analogs to probe active site dynamics. nih.gov |

Beyond Peptides: Other Scaffold Incorporations

While this compound is a valuable tool in peptide chemistry, its utility extends to its role as a key building block for a variety of non-peptidic molecules. The deprotected amino acid, or derivatives thereof, can be incorporated into diverse molecular scaffolds to create compounds with significant biological activity. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potential anticancer and antidiabetic medications. nbinno.com The trifluoromethylphenyl moiety is often used in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable hydrophobic or multipolar interactions with biological targets.

A notable application is in the synthesis of phenylalanine-derived trifluoromethyl ketones. nih.gov In one approach, a protected TFM-Phe derivative is chemically modified to convert the carboxylic acid group into a trifluoromethyl ketone. This ketone can then be incorporated into various scaffolds. When attached to a peptide, for example, it can act as a catalyst for oxidation reactions like epoxidation. nih.gov The electrophilic nature of the trifluoromethyl ketone is key to its catalytic function. This demonstrates a multi-step synthetic strategy where the initial amino acid is transformed into a functional group for incorporation into a larger, and not strictly peptidic, final structure.

| Scaffold/Molecule Class | Role of TFM-Phe Moiety | Resulting Application/Property |

| Heterocyclic Drug Candidates | Incorporated as a key structural fragment. | Serves as an intermediate in the synthesis of potential anticancer and antidiabetic drugs, where the TFM-phenyl group can enhance target binding and improve pharmacokinetic properties. nbinno.com |

| Trifluoromethyl Ketones | The amino acid is the starting material for synthesizing a ketone derivative. | The resulting ketone can be used as a building block in further synthesis or as a catalytic moiety in peptide-based catalysts for chemical transformations. nih.gov |

| PET Radiotracers | Used in the synthesis of ¹⁸F-labeled compounds. | The TFM-Phe structure provides a scaffold for creating radiolabeled tracers for use in Positron Emission Tomography (PET) imaging, aiding in disease diagnosis. beilstein-journals.orgnbinno.com |

Advanced Characterization and Analytical Methodologies for Derivatives

Spectroscopic Analysis of N-Boc-4-(trifluoromethyl)-DL-phenylalanine Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm (parts per million). This precision allows for the unambiguous determination of the elemental composition of a molecule. ethz.ch

For a derivative of this compound, HRMS can confirm the presence of the fluorine, nitrogen, and oxygen atoms by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated exact mass. This capability is crucial for verifying the successful synthesis of the target compound and distinguishing it from potential impurities or side products that may have similar nominal masses. For instance, the technique is used to confirm the composition of newly synthesized chiral phenylalanine derivatives by comparing the found mass with the calculated mass for the protonated molecule [M+H]⁺. nih.gov

Table 1: Application of HRMS in Compound Verification

| Feature | Description |

|---|---|

| Primary Measurement | Exact mass-to-charge ratio (m/z) |

| Key Advantage | Determination of elemental formula |

| Application | Confirms successful synthesis and structural integrity |

| Example Ion | [C₁₅H₁₈F₃NO₄ + H]⁺ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a particularly powerful and sensitive tool for analyzing compounds containing fluorine, such as this compound. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. The trifluoromethyl (-CF₃) group on the phenylalanine ring provides a strong, distinct singlet in the ¹⁹F NMR spectrum. biophysics.org

The chemical shift of this signal is highly sensitive to the local electronic environment. Consequently, ¹⁹F NMR can be used to monitor changes in the molecule during reactions, such as peptide synthesis or the formation of complexes with other molecules. biophysics.org It serves as a non-invasive probe to study peptide structure, aggregation, and interactions with biological membranes. researchgate.net Any modification to the molecular structure, even at a distance from the -CF₃ group, can induce a change in the fluorine chemical shift, providing valuable structural and conformational information. nih.gov

Table 2: Characteristics of ¹⁹F NMR for Trifluoromethylated Phenylalanine Derivatives

| Parameter | Information Provided |

|---|---|

| Chemical Shift (δ) | Sensitive to the local electronic and steric environment. |

| Signal Multiplicity | Typically a singlet for the -CF₃ group, unless coupled to other nearby nuclei. |

| Integration | Proportional to the number of fluorine atoms, confirming the presence of the -CF₃ group. |

| Applications | Monitoring reactions, studying protein folding and binding, assessing purity. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for complete structural verification.

Key signals include those from the tert-butyl carbons of the Boc group (around 28 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the α-carbon of the amino acid backbone (around 55 ppm), and the carboxyl carbon (around 175 ppm). The aromatic carbons exhibit signals in the 120-140 ppm range. The carbon atom directly attached to the trifluoromethyl group (C4) shows a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), a key signature confirming the substitution pattern.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Boc (-C(CH₃)₃) | ~28 | Singlet |

| Boc (-C (CH₃)₃) | ~80 | Singlet |

| Boc (-C =O) | ~155 | Singlet |

| α-Carbon | ~55 | Singlet |

| Carboxyl (-C OOH) | ~170-175 | Singlet |

| Aromatic C1 | ~140 | Singlet |

| Aromatic C2/C6 | ~130 | Singlet |

| Aromatic C3/C5 | ~126 | Quartet (³JCF) |

| Aromatic C4 (-C -CF₃) | ~125-130 | Quartet (¹JCF) |

| Trifluoromethyl (-C F₃) | ~124 | Quartet (¹JCF) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. researchgate.net

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound derivatives and, crucially, for separating and quantifying its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of the D- and L-enantiomers of this compound. Since enantiomers possess identical physical properties, they cannot be separated by standard chromatographic methods. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the chiral analysis of N-protected amino acids, including t-BOC derivatives. The separation allows for the determination of the enantiomeric excess (ee), a critical quality parameter for applications in asymmetric synthesis and pharmaceuticals. The enantiomeric excess is a measure of the purity of a chiral substance. nih.gov

Table 4: Example Conditions for Chiral HPLC Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H, CHIROBIOTIC T) nih.gov |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). nih.gov |

| Detection | UV detector (typically at 210-254 nm) |

| Primary Outcome | Separation of D and L enantiomers |

| Key Calculation | Enantiomeric Excess (% ee) |

Gas Chromatography (GC) can also be employed for the analysis of amino acids, but it requires a chemical modification step. This compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Therefore, it must first be converted into a more volatile and thermally stable derivative.

A common derivatization strategy involves esterification of the carboxylic acid group (e.g., to a methyl or isobutyl ester) and, if the Boc group were to be removed, acylation of the amino group (e.g., with heptafluorobutyric anhydride). nih.gov Once derivatized, the compound can be analyzed by GC. If a chiral stationary phase is used in the GC column, this technique can also separate the enantiomers, providing another method for determining enantiomeric purity. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural identification of the derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-4-(trifluoromethyl)-DL-phenylalanine, and how is the Boc group introduced?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of 4-(trifluoromethyl)-DL-phenylalanine and (2) Boc protection. For the first step, trifluoromethylation of phenylalanine derivatives can be achieved via cross-coupling reactions using trifluoromethyl sources (e.g., CF₃Cu or CF₃SiMe₃) under palladium catalysis. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., NaOH/dioxane). Reaction progress is monitored via TLC or LC-MS, and purity is confirmed by HPLC (>97% by HPLC) .

Q. How is the structure and purity of this compound characterized in academic research?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C-NMR to verify the Boc group (δ ~1.3–1.4 ppm for tert-butyl protons) and trifluoromethyl substituent (distinct splitting patterns). FT-IR identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion [M+H]⁺. Elemental analysis ensures stoichiometric consistency (C, H, N). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particles. Store the compound in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases (risk of Boc deprotection) and oxidizers (potential side reactions with the trifluoromethyl group) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves D/L enantiomers. Alternatively, enzymatic resolution with acylases (e.g., from Aspergillus species) selectively hydrolyzes one enantiomer. Kinetic parameters (Km, Vmax) for enzymatic reactions are determined via UV-Vis monitoring of product formation at 340 nm (NADH-linked assays) .

Q. What metabolic pathways are hypothesized for this compound in microbial systems, and how can conflicting data be resolved?

- Methodological Answer : In Aspergillus niger, D-enantiomers may undergo oxidation via D-amino acid oxidase, while L-forms are transaminated (e.g., L-phenylalanine:2-oxoglutarate aminotransferase). Conflicting reports on degradation intermediates (e.g., 4-hydroxymandelate vs. homogentisate) require isotopic labeling (¹³C-phenylalanine) and LC-HRMS/MS to track metabolic flux. Competing pathways are resolved by enzyme inhibition studies (e.g., phenylpyruvate decarboxylase inhibitors) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties in peptide drug design?

- Methodological Answer : The -CF₃ group increases lipophilicity (measured via shake-flask logP), enhancing membrane permeability. It also stabilizes adjacent aromatic rings against oxidative metabolism. To quantify effects, synthesize analogs (e.g., 4-CH₃ or 4-Cl substituents) and compare pharmacokinetic parameters (e.g., plasma half-life in rodent models). Computational studies (DFT) predict electronic effects on peptide-receptor binding .

Q. What strategies mitigate contradictions in reported bioactivity data for phenylalanine derivatives?

- Methodological Answer : Discrepancies in antidepressant or analgesic efficacy (e.g., variable enkephalinase inhibition) are addressed via dose-response studies (IC₅₀ determination) and receptor binding assays (radioligand competition). Meta-analyses of preclinical data should standardize models (e.g., forced swim test for depression, von Frey filaments for pain). Confounding factors (e.g., racemization during storage) are minimized by chiral purity validation .

Retrosynthesis Analysis